molecular formula C15H17N5O3S B12447682 1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea

1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea

Cat. No.: B12447682
M. Wt: 347.4 g/mol
InChI Key: DZFPGGSWVZMDHK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a methoxyphenyl group, a nitropyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea typically involves the reaction of 4-methoxyaniline with 5-nitropyridine-2-amine in the presence of thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Preparation of 4-methoxyaniline: This can be synthesized from 4-methoxyphenol through a series of reactions including nitration, reduction, and diazotization.

    Preparation of 5-nitropyridine-2-amine: This involves the nitration of pyridine followed by reduction to obtain the amine derivative.

    Formation of the thiourea compound: The final step involves the reaction of 4-methoxyaniline and 5-nitropyridine-2-amine with thiourea under acidic or basic conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the nitropyridinyl group allows for interactions with nucleophilic sites, while the thiourea moiety can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the thiourea and nitropyridinyl moieties.

Uniqueness

3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea is unique due to the combination of the methoxyphenyl, nitropyridinyl, and thiourea groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C15H17N5O3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[2-[(5-nitropyridin-2-yl)amino]ethyl]thiourea

InChI

InChI=1S/C15H17N5O3S/c1-23-13-5-2-11(3-6-13)19-15(24)17-9-8-16-14-7-4-12(10-18-14)20(21)22/h2-7,10H,8-9H2,1H3,(H,16,18)(H2,17,19,24)

InChI Key

DZFPGGSWVZMDHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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